molecular formula C16H14O2 B514950 (2S)-2-(4-methylphenyl)-2,3-dihydrochromen-4-one

(2S)-2-(4-methylphenyl)-2,3-dihydrochromen-4-one

Cat. No.: B514950
M. Wt: 238.28g/mol
InChI Key: HITISLKGAFZTFZ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylphenyl)-2,3-dihydro-4H-chromen-4-one is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-methylphenyl)-2,3-dihydrochromen-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylphenylacetic acid with salicylaldehyde in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include heating and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted chromenones, dihydro derivatives, and quinones, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(4-Methylphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(4-methylphenyl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylphenyl)-2,3-dihydro-4H-chromen-4-one is unique due to its chromenone core and 4-methylphenyl substituent, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H14O2

Molecular Weight

238.28g/mol

IUPAC Name

(2S)-2-(4-methylphenyl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O2/c1-11-6-8-12(9-7-11)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-9,16H,10H2,1H3/t16-/m0/s1

InChI Key

HITISLKGAFZTFZ-INIZCTEOSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CC(=O)C3=CC=CC=C3O2

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

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